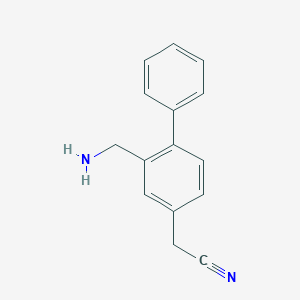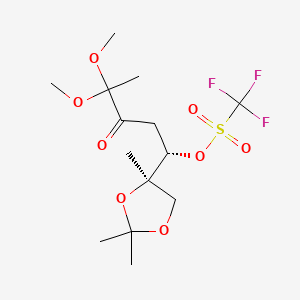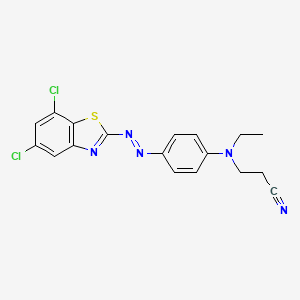
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)phenyl)ethylamino)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile is a synthetic organic compound known for its vibrant red color and is commonly referred to as Disperse Red 153. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile typically involves the following steps:
Diazotization: The process begins with the diazotization of 5,7-dichloro-1,3-benzothiazole-2-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethylaniline in the presence of a base such as sodium acetate to form the azo compound.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.
Industry: Widely used in the textile industry for dyeing synthetic fibers, providing excellent color fastness and resistance to washing
作用機序
The mechanism of action of 3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile involves its interaction with cellular components. The compound’s azo group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can result in antimicrobial effects by disrupting essential cellular processes .
類似化合物との比較
Similar Compounds
Disperse Red 1: Another azo dye with similar applications in the textile industry.
Disperse Orange 3: Known for its use in dyeing synthetic fibers and its vibrant orange color.
Disperse Yellow 7: Used in the textile industry for dyeing polyester and other synthetic fibers.
Uniqueness
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile is unique due to its specific chemical structure, which imparts excellent color fastness and resistance to washing. The presence of the benzothiazole ring enhances its stability and antimicrobial properties, making it a valuable compound in both industrial and research applications .
特性
CAS番号 |
25150-28-1 |
|---|---|
分子式 |
C18H15Cl2N5S |
分子量 |
404.3 g/mol |
IUPAC名 |
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile |
InChI |
InChI=1S/C18H15Cl2N5S/c1-2-25(9-3-8-21)14-6-4-13(5-7-14)23-24-18-22-16-11-12(19)10-15(20)17(16)26-18/h4-7,10-11H,2-3,9H2,1H3 |
InChIキー |
IUDDBYNVUAFFAK-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


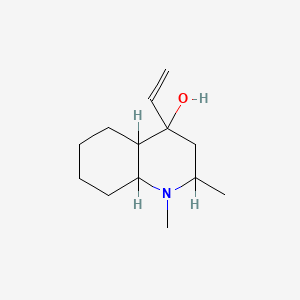
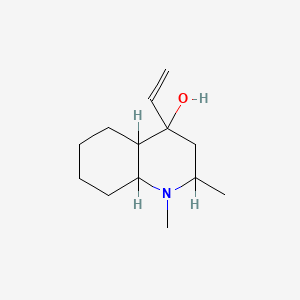
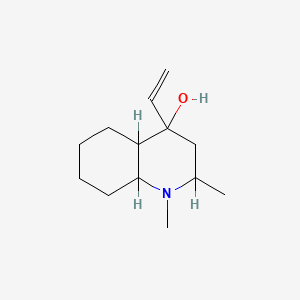
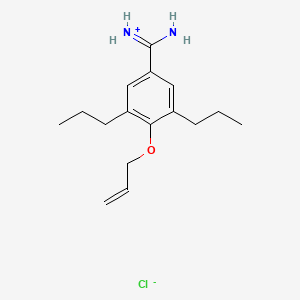
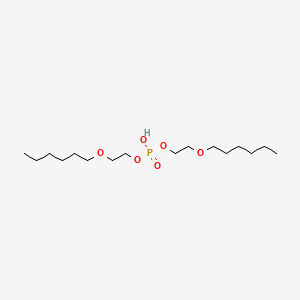
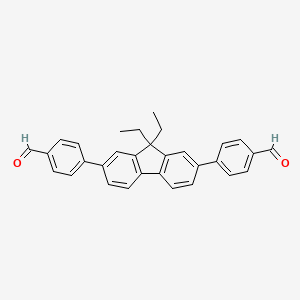
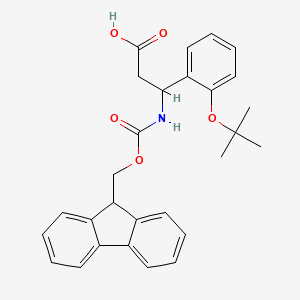

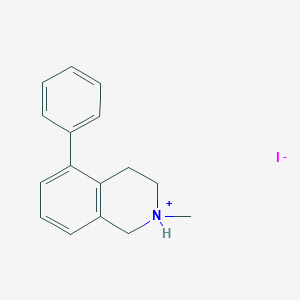

![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
